molecular formula C15H16N4O B5733107 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5733107
M. Wt: 268.31 g/mol
InChI Key: YACKIGSMSJZRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth of fungi and bacteria. Additionally, it has been found to have antioxidant properties, which may be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as a new antimicrobial agent. This compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its mechanism of action, particularly its effects on cancer cells. Another direction is to study its potential as a new antimicrobial agent, and to develop more water-soluble derivatives of this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and inflammation.

Synthesis Methods

The synthesis of 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of benzylamine, propylamine, and 6-amino-1,2,4-triazolo[1,5-a]pyrimidine-7(8H)-one in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

properties

IUPAC Name

2-benzyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-2-6-12-10-14(20)19-15(16-12)17-13(18-19)9-11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACKIGSMSJZRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.